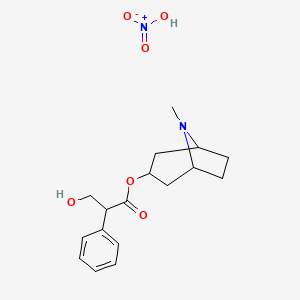
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione is a heterocyclic organic compound with the molecular formula C₃₈H₃₂O₃ and a molecular weight of 536.659 g/mol . This compound is known for its complex structure, which includes multiple phenyl groups and a heptane backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione typically involves the reaction of acetophenone with benzaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A simpler compound with a similar benzoyl group.
Benzaldehyde: Another compound with a benzoyl group but lacking the heptane backbone.
Chalcone: A related compound with a similar structure but different functional groups.
Uniqueness
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione is unique due to its complex structure, which includes multiple phenyl groups and a heptane backbone. This complexity contributes to its diverse chemical reactivity and wide range of applications in scientific research .
Propriétés
Numéro CAS |
7149-37-3 |
|---|---|
Formule moléculaire |
C38H32O3 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
4-benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione |
InChI |
InChI=1S/C38H32O3/c39-35(30-20-10-3-11-21-30)26-33(28-16-6-1-7-17-28)37(38(41)32-24-14-5-15-25-32)34(29-18-8-2-9-19-29)27-36(40)31-22-12-4-13-23-31/h1-25,33-34,37H,26-27H2 |
Clé InChI |
SKKTZQOOIKWLCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




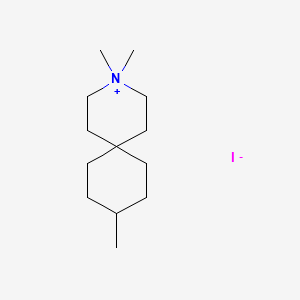
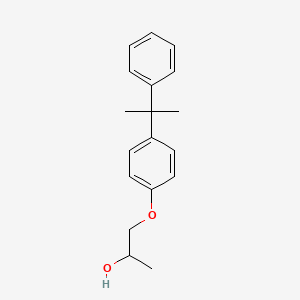
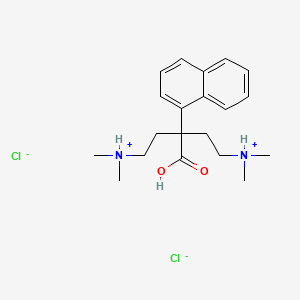
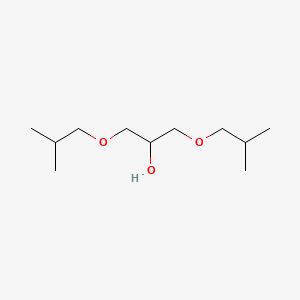
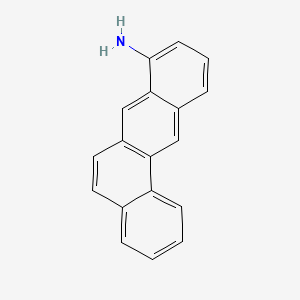
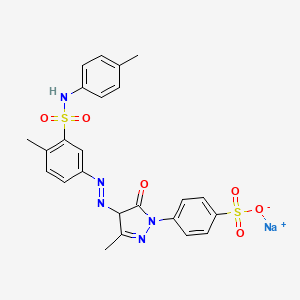
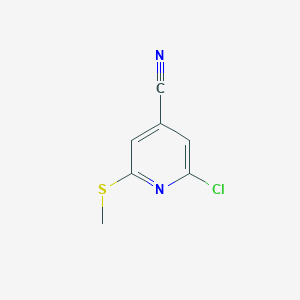
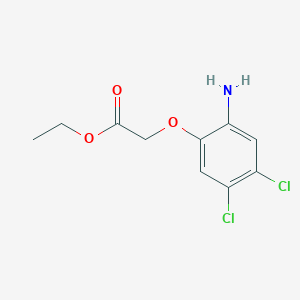
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
